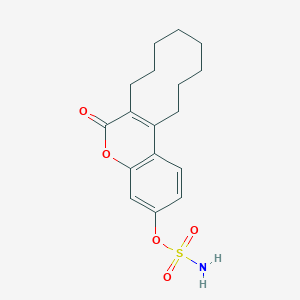
Steroid sulfatase-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Steroid sulfatase-IN-8 is a potent inhibitor of the enzyme steroid sulfatase. Steroid sulfatase is responsible for the hydrolysis of steroid sulfates, which plays a crucial role in the formation of biologically active steroids. Inhibiting this enzyme has significant implications in the treatment of hormone-dependent cancers, such as breast and prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Steroid sulfatase-IN-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of phosphate tricyclic coumarin analogs, which are synthesized through the preparation of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one and its derivatives . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide, polyethylene glycol, and Tween 80, followed by the addition of deionized water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Steroid sulfatase-IN-8 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups of the compound, affecting its inhibitory activity.
Substitution: This reaction involves the replacement of specific functional groups, which can alter the compound’s properties and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrogen peroxide: for oxidation reactions.
Sodium borohydride: for reduction reactions.
Alkyl halides: for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, each with distinct biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Steroid sulfatase-IN-8 has a wide range of scientific research applications, including:
Mecanismo De Acción
Steroid sulfatase-IN-8 exerts its effects by inhibiting the enzyme steroid sulfatase. This inhibition prevents the hydrolysis of steroid sulfates, leading to a decrease in the formation of biologically active steroids. The compound targets the active site of the enzyme, blocking its catalytic activity and reducing the levels of estrogenic and androgenic steroids that can promote tumor growth .
Comparación Con Compuestos Similares
Steroid sulfatase-IN-8 is unique compared to other steroid sulfatase inhibitors due to its high potency and specificity. Similar compounds include:
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has undergone clinical trials for the treatment of hormone-dependent cancers.
667 COUMATE: An irreversible inhibitor with a phenol sulfamate ester as its active pharmacophore.
This compound stands out due to its unique chemical structure and its ability to effectively inhibit steroid sulfatase, making it a valuable tool in scientific research and therapeutic development.
Propiedades
Fórmula molecular |
C17H21NO5S |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(9-oxo-8-oxatricyclo[8.8.0.02,7]octadeca-1(10),2(7),3,5-tetraen-5-yl) sulfamate |
InChI |
InChI=1S/C17H21NO5S/c18-24(20,21)23-12-9-10-14-13-7-5-3-1-2-4-6-8-15(13)17(19)22-16(14)11-12/h9-11H,1-8H2,(H2,18,20,21) |
Clave InChI |
KJQKHOKMGWLAME-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC2=C(CCC1)C3=C(C=C(C=C3)OS(=O)(=O)N)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















